molecular formula C12H11N B1595612 2-Methyl-3-phenylpyridine CAS No. 3256-89-1

2-Methyl-3-phenylpyridine

Cat. No. B1595612
CAS RN: 3256-89-1
M. Wt: 169.22 g/mol
InChI Key: YLUZKERNKYNCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-phenylpyridine (2-MPP) is an aromatic heterocyclic compound that is used in a variety of scientific and industrial applications. It is a colorless to pale yellow liquid with a pungent odor. 2-MPP is commonly used as a raw material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers, and as a reagent in the synthesis of other heterocyclic compounds. In addition, 2-MPP has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Scientific Research Applications

1. Catalysis and Organic Synthesis

"2-Methyl-3-phenylpyridine" and its derivatives are significant in the field of organic synthesis and catalysis. For example, palladium-catalyzed methylation reactions involve aryl C-H bond activation using peroxides, where various 2-phenylpyridine derivatives, including 2-methyl-3-phenylpyridine, can be used as reactants (Zhang, Feng, & Li, 2008). Similarly, the synthesis, structure, and biological activity of aminopyridine-2(1H)-ones and pyrido[2,3-b][1,4]oxazin-2(3H)-ones, derived from 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, demonstrate the compound's versatility in creating various chemical structures with potential applications in pharmacology and material science (Kulakov et al., 2018).

2. Neurotropic Activity

Research into the neurotropic activity of 3-(arylmethyl)aminopyridine-2(1H)-one derivatives has revealed potential tranquilizing (anxiolytic) and antidepressant activities. These compounds are synthesized from 3-amino-6-methyl-4-phenylpyridine-2(1H)-one, indicating the potential of 2-methyl-3-phenylpyridine derivatives in the development of new neurotropic drugs (Palamarchuk et al., 2021).

3. Luminescent Materials and Electronics

The compound and its derivatives are also explored in the development of luminescent materials. For instance, research on green-emitting Ir(III) complexes utilizing 2-phenylpyridine ligands demonstrates the application of these compounds in polymer light-emitting diodes, where they significantly affect the electronic properties and emission spectra (Cho et al., 2010).

4. Metal Complex Formation and Catalysis

2-Methyl-3-phenylpyridine derivatives are involved in forming metal complexes, which have implications in catalysis. For instance, nickel complexes bearing P,N-phosphinopyridine ligands show varied catalytic behaviors in ethylene oligomerization, highlighting the influence of 2-phenylpyridine derivatives on catalytic performance (Speiser, Braunstein, & Saussine, 2004).

properties

IUPAC Name

2-methyl-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUZKERNKYNCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344560
Record name 2-Methyl-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenylpyridine

CAS RN

3256-89-1
Record name 2-Methyl-3-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3256-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Alternatively, 5H-indeno[2,1-b]pyridine-5-one (also called 1-azafluoren-9-one) and 5 to 8 position fluoro or chloro derivatives are prepared according to a general procedure of Urbina, Synthetic Comm., 9, 245 (1979). Where to a substituted or unsubstituted 1-phenyl-2-propanone (e.g., 1-(4'-fluorophenyl)-2-propanone) is added acrylonitrile producing a corresponding 5-cyano-3-phenyl-2-pentanone, e.g., 5-cyano-3-(4'-fluorophenyl)-2-pentanone. The pentanone product is hydrogenated and cyclized to the corresponding 2-methyl-3-phenylpiperidine, e.g., 2-methyl-3-(4'-fluorophenyl)piperidine. Aromatization of the 2-methyl-3-phenyl piperidine is carried out in vapor phase with catalyst K-16 (Prostakon, Mathew and Kurisher, Khim-Geterotsikl. Socd., 876 (1970)) at 380° to 420° C. to yield the corresponding 2-methyl-3-phenylpyridine. Alternatively, aromatization can be achieved with Pd/C. Dehydrocyclization of the methyl-3-phenylpyridine at 500° to 550° C. over K-16 will produce the appropriate 1-azafluorene, e.g., 7-fluoro-1-azafluorene. The 9H-indeno[2,1-b]pyridine and its derivatives (e.g., 7-fluoro-9H-indeno[2,1-b]pyridine) are converted in accordance with Method II, III and IV into spiro-thiazolidinedione, spiro-oxazolidinedione and spiro-succinimide derivatives. The 9H-indeno[2,1-b]pyridine is oxidized according to general procedures cited in Method VII or potassium permanganate (Urbina, ibid). The resulting ketone, e.g., 7-fluoro-9H-indeno[2,1-b]pyridin-5-one, is derivatized in accordance with Method I to yield the spiro-hydantoin derivative, such as spiro-(7-fluoro-9H-indeno[2,1-b]pyridin-9,4'-imidazolidine)-2',5'-dione.
Name
2-methyl-3-(4'-fluorophenyl)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5H-indeno[2,1-b]pyridine-5-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
substituted or unsubstituted 1-phenyl-2-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5-cyano-3-(4'-fluorophenyl)-2-pentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
pentanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-phenylpyridine
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-phenylpyridine
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-phenylpyridine
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-phenylpyridine
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-phenylpyridine

Citations

For This Compound
34
Citations
NS Prostakov, AT Soldatenkov, VO Fedorov - Chemistry of Heterocyclic …, 1979 - Springer
… catalytic dehydrocyclization of 2-methyl-3-phenylpyridine (I). This method has been used … During dehydrocyclization of 2-methyl-3-phenylpyridine (I) at the industrial K-16 catalyst at 520-…
Number of citations: 2 link.springer.com
NS Prostakov, AT Soldatenkov… - Chemistry of …, 1979 - openrepository.ru
SYNTHESIS OF 1-AZAFLUORENE FROM 2-METHYL-3-PHENYLPYRIDINE - «Национальный агрегатор открытых репозиториев российских университетов» (НОРА) … SYNTHESIS …
Number of citations: 3 www.openrepository.ru
M Hassan, AT Soldatenkov, EI Andreeva… - Pharmaceutical …, 1993 - Springer
… A nitrating mixture prepared from sulfuric acid (25 ml: 0.46 mole) and concentrated nitric acid (23 ml: 0.54 mole) was added during 2 h at 0~ to a solution of 2-methyl-3-phenylpyridine (IX…
Number of citations: 4 link.springer.com
A Padwa, PHJ Carlsen - The Journal of Organic Chemistry, 1978 - ACS Publications
… a trace amount (5%) of 2-methyl-3-phenylpyridine (25). The identity of azabicyclohexene 23 … )] as well as its facile conversion into 2-methyl-3-phenylpyridine (25) on further heating. The …
Number of citations: 41 pubs.acs.org
W Jo, J Kim, S Choi, SH Cho - Angewandte Chemie, 2016 - Wiley Online Library
… When 3-phenyl pyridine N-oxide was used as the substrate, a 1:1 mixture of 2-methyl-5-phenylpyridine and 2-methyl-3-phenylpyridine was obtained in 42 % yield (3 m). The current …
Number of citations: 156 onlinelibrary.wiley.com
T Izumi, H Alper - Organometallics, 1982 - ACS Publications
Tetrakis (triphenylphosphine) palladium (0) and certain other palladium (0) compounds catalyze the conversion of 2-allylazirines to pyridines and pyrroles. The reaction is sensitive to …
Number of citations: 28 pubs.acs.org
NS Prostakov, AT Soldatenkov, VO Fedorov… - Chemistry of …, 1980 - Springer
… To synthesize them we used l-azafluorene (1), which was obtained by dehydrocyclization of 2-methyl-3-phenylpyridine [6], as well as 7-nitro-l-azafluorene (II), which is formed in higher …
Number of citations: 3 link.springer.com
YJ Wu, GJ Porter, DB Frennesson… - The Journal of Organic …, 2022 - ACS Publications
… vacuum, and the residue was purified by preparative TLC (one plate of 0.5 mm thickness) eluting with 20% EtOAc/hexanes to give 4-fluoro-5-(4-fluorophenyl)-2-methyl-3-phenylpyridine …
Number of citations: 3 pubs.acs.org
C Manansala, GK Tranmer - Molecules, 2015 - mdpi.com
A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup. The reactions proceeded with a high …
Number of citations: 7 www.mdpi.com
A Padwa, PHJ Carlsen - Tetrahedron Letters, 1978 - Elsevier
… The identity of 2 was determined by its straightforward spectral charac teristics as well as its facile conversion into 2-methyl-3-phenylpyridine …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.